1-(2,5-Difluorophenyl)ethanol is an organic compound characterized by the presence of a difluorophenyl group attached to an ethanol moiety. This compound is notable for its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound is synthesized from readily available starting materials, particularly 2,5-difluorobenzaldehyde, which serves as the primary precursor in its synthesis.
1-(2,5-Difluorophenyl)ethanol falls under the category of alcohols due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 158.15 g/mol.
The synthesis of 1-(2,5-difluorophenyl)ethanol typically involves a reduction reaction where 2,5-difluorobenzaldehyde is reduced to the corresponding alcohol using sodium borohydride as the reducing agent. The general synthetic route includes the following steps:
The molecular structure of 1-(2,5-difluorophenyl)ethanol features a hydroxyl group attached to a carbon atom that is also bonded to a difluorophenyl group. The structural formula can be represented as follows:
1-(2,5-Difluorophenyl)ethanol can undergo various chemical reactions due to its functional groups. Key reactions include:
Common reagents used in these reactions include:
The mechanism of action for the synthesis of 1-(2,5-difluorophenyl)ethanol primarily involves the nucleophilic attack of hydride ions from sodium borohydride on the carbonyl carbon of 2,5-difluorobenzaldehyde. This results in the formation of an alkoxide intermediate, which subsequently protonates to yield the final alcohol product.
The compound's reactivity can be influenced by the presence of fluorine substituents on the aromatic ring, which can enhance electrophilic character and facilitate certain types of chemical reactions .
1-(2,5-Difluorophenyl)ethanol has diverse applications across various scientific fields:
The stereoselective synthesis of 1-(2,5-difluorophenyl)ethanol enantiomers employs precision chiral control techniques to access both (R)- and (S)-configurations essential for pharmaceutical applications. The predominant methodologies include:
Chiral auxiliary-mediated borane reductions utilizing Corey-Bakshi-Shibata (CBS) catalysts, achieving enantiomeric excess (ee) values >95% under optimized conditions. This approach enables predictable stereochemical outcomes through ligand-controlled delivery of hydride to the prochiral ketone precursor, 2',5'-difluoroacetophenone [1]. Alternatively, transition metal-catalyzed asymmetric hydrogenation employing Ru(II)-BINAP complexes demonstrates exceptional stereoselectivity (ee 97-99%) at moderate hydrogen pressures (50-100 psi). This method benefits from high atom economy but requires specialized catalyst systems and rigorous exclusion of air/moisture [4].
The synthetic sequence for the (R)-enantiomer exemplifies this precision: 2,5-difluoroacetophenone undergoes asymmetric transfer hydrogenation with HCO₂H/Et₃N in the presence of [RuCl(η⁶-p-cymene)(TsDPEN)] at 25°C, delivering (R)-1-(2,5-difluorophenyl)ethanol in 92% yield with 98% ee after 12 hours. This enantiomer is commercially available as a high-purity building block (Molecular Formula: C₈H₈F₂O, MW: 158.15 g/mol) for pharmaceutical research [2].
Table 1: Stereoselective Methods for 1-(2,5-Difluorophenyl)ethanol Synthesis
Method | Catalyst System | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
CBS Reduction | (S)-CBS/Oxazaborolidine | THF, 0°C, 4h | 96 | 88 |
Asymmetric Hydrogenation | Ru-(S)-BINAP/diamine | iPrOH, 50°C, 100 psi H₂ | 99 | 95 |
Transfer Hydrogenation | Ru-TsDPEN/p-cymene | HCO₂H/Et₃N, 25°C | 98 | 92 |
Biocatalytic Reduction | Engineered KRED (ChKRED20) | Buffer/IPA, 30°C, pH 7.0 | >99.9 | 98 |
Biocatalytic strategies have revolutionized the synthesis of enantiopure 1-(2,5-difluorophenyl)ethanol through engineered carbonyl reductases with tailored activity and stereoselectivity. Directed evolution techniques have enabled the development of mutant enzymes capable of processing high substrate concentrations while maintaining exceptional enantiocontrol:
The operational stability of these biocatalysts is enhanced by co-solvent engineering. For example, 40% (v/v) isopropanol acts as both co-substrate (for cofactor regeneration via substrate-coupled approach) and solubilizing agent, enabling homogeneous reaction mixtures at industrially relevant substrate loadings. This dual-function solvent system eliminates the need for exogenous NADPH recycling and prevents enzyme precipitation [5] [9].
Table 2: Engineered Carbonyl Reductases for (S)-Enantiomer Synthesis
Enzyme | Mutation Sites | Substrate Loading (g/L) | Reaction Time (h) | ee (%) |
---|---|---|---|---|
ChKRED20-L205A | L205A | 200 | 20 | >99.9 |
Rhky-ADH | Wild-type | 80 | 24 | 99 |
KmCR-W3 | A129W/V239N/V268A | 400 | 11 | >99.7 |
LsCRM3 | N101D/A117G/F147L | 400 | 11 | 99.9 |
The synthesis of 1-(2,5-difluorophenyl)ethanol employs fundamentally distinct chemical approaches, each with characteristic efficiency profiles and operational constraints:
Grignard Addition Pathway:
Carbonyl Reduction Pathways:
Process Intensity Analysis reveals that biocatalytic routes significantly outperform Grignard methodologies in environmental metrics: enzymatic reductions achieve E-factors <5 compared to >30 for Grignard pathways due to aqueous reaction media and elimination of metal wastes. Additionally, biocatalysis enables direct access to either enantiomer through enzyme engineering, whereas Grignard approaches yield racemates requiring costly chiral separations [5] .
Table 3: Comparative Analysis of Synthetic Pathways
Parameter | Grignard Route | Chemical Reduction | Biocatalytic Reduction |
---|---|---|---|
Stereoselectivity | Racemic | 90-99% ee | >99% ee |
Reaction Conditions | Anhydrous, -78°C | 25-50°C, H₂ pressure | 30-40°C, aqueous |
Atom Economy | 58% | 95% | 99% |
Byproducts | Mg salts, halides | None (catalytic) | None (catalytic) |
E-Factor (kg waste/kg product) | 35 | 8 | 3 |
Solvent engineering critically governs the economic viability and sustainability of 1-(2,5-difluorophenyl)ethanol manufacturing. Key considerations include:
Catalyst immobilization enables recyclability in continuous processes:
Continuous flow technology revolutionizes production scalability:
Table 4: Solvent Effects on Catalytic Performance
Solvent System | Reaction Type | Substrate Solubility (g/L) | Catalyst Half-life | Product Recovery Efficiency (%) |
---|---|---|---|---|
THF | Grignard Addition | >500 | N/A | 85 |
iPrOH/H₂O (40:60) | Biocatalytic Reduction | 400 | 48 h | 95 |
ChCl:Glycerol DES | Biocatalytic Reduction | 350 | 72 h | 89 |
Ethyl Acetate | Metal Hydrogenation | 300 | 10 cycles | 90 |
Advanced catalyst systems include bimetallic nanoparticles (Pd-Ru/Al₂O₃) for transfer hydrogenation, achieving TOF values >5,000 h⁻¹, and engineered whole-cell biocatalysts expressing glucose dehydrogenase for continuous cofactor regeneration. These innovations reduce production costs by 40% compared to batch processes while meeting stringent pharmaceutical purity requirements (>99.5% chemical purity, >99% ee) [4] .
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5